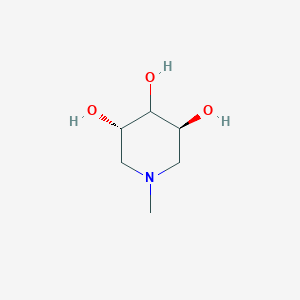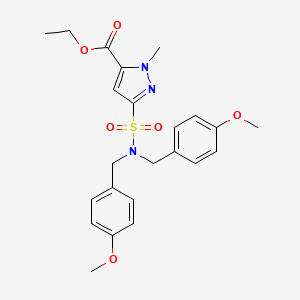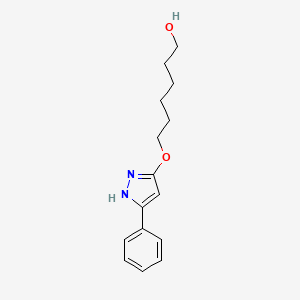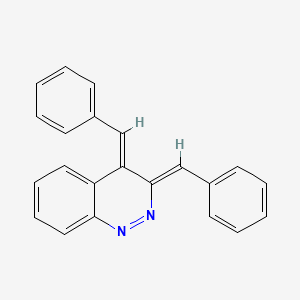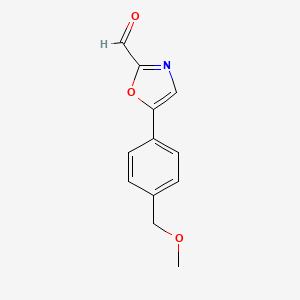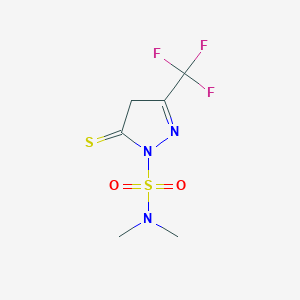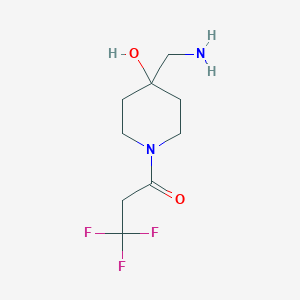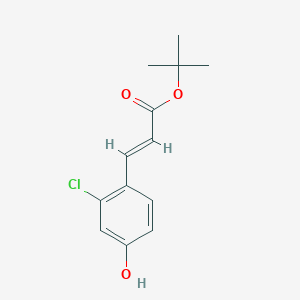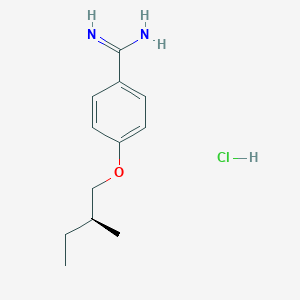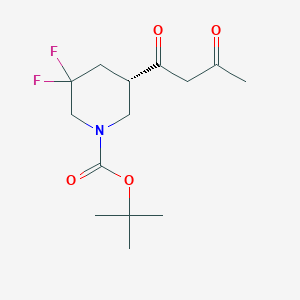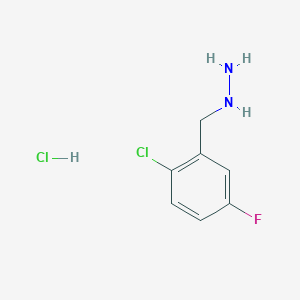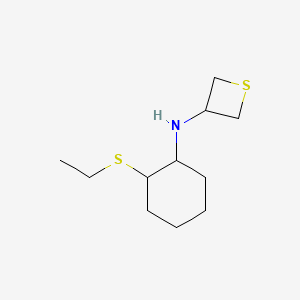
N-(2-(Ethylthio)cyclohexyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Ethylthio)cyclohexyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylthio)cyclohexyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed to synthesize thietanes .
Industrial Production Methods
Industrial production of thietanes, including this compound, typically involves large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Ethylthio)cyclohexyl)thietan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium sulfide and thiolates are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thietanes and ring-opened products.
Scientific Research Applications
N-(2-(Ethylthio)cyclohexyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Ethylthio)cyclohexyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing thietane ring plays a crucial role in its reactivity and binding affinity. Specific pathways and targets may vary depending on the application, but the compound’s ability to undergo nucleophilic and electrophilic reactions is central to its activity .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler thietane derivative with similar reactivity.
Thietan-3-amine hydrochloride: A salt form with enhanced solubility and stability.
Thietane derivatives: Various substituted thietanes with different functional groups and properties.
Uniqueness
N-(2-(Ethylthio)cyclohexyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NS2 |
|---|---|
Molecular Weight |
231.4 g/mol |
IUPAC Name |
N-(2-ethylsulfanylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS2/c1-2-14-11-6-4-3-5-10(11)12-9-7-13-8-9/h9-12H,2-8H2,1H3 |
InChI Key |
WNGUPEXGEZFOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CCCCC1NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B12979230.png)
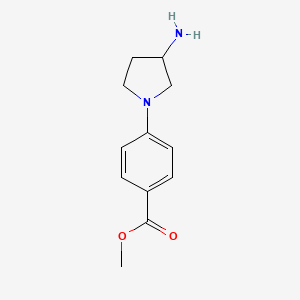
![Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12979236.png)
